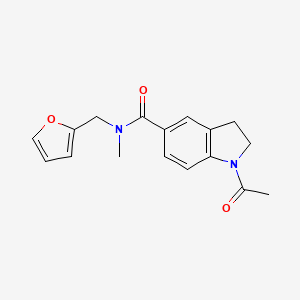
4-bromo-N-(2,4-dimethylphenyl)-3-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2,4-dimethylphenyl)-3-ethoxybenzenesulfonamide, commonly known as BDEBS, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 387.4 g/mol. BDEBS has been shown to exhibit a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of BDEBS is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. BDEBS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of pH in the body. In addition, BDEBS has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
BDEBS has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase and acetylcholinesterase activity, as well as the induction of apoptosis in cancer cells. In addition, BDEBS has been shown to exhibit antimicrobial activity against a range of bacterial and fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BDEBS in laboratory experiments is its ability to selectively inhibit the activity of specific enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using BDEBS is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving BDEBS, including the development of new fluorescent probes for the detection of metal ions, the synthesis of new metal complexes using BDEBS as a ligand, and the development of new anticancer agents based on the structure of BDEBS. In addition, further research is needed to fully understand the mechanism of action of BDEBS and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 4-bromo-N-(2,4-dimethylphenyl)-3-ethoxybenzenesulfonamide, or BDEBS, is a valuable tool for researchers in various fields of scientific research. Its ability to selectively inhibit the activity of specific enzymes makes it a valuable tool for studying the role of these enzymes in various biological processes. Further research is needed to fully understand the potential applications of BDEBS in various fields of scientific research.
Méthodes De Synthèse
The synthesis of BDEBS involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 2,4-dimethylphenylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization to obtain the pure compound.
Applications De Recherche Scientifique
BDEBS has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a potential anticancer agent. In addition, BDEBS has been shown to exhibit antimicrobial activity against a range of bacterial and fungal species.
Propriétés
IUPAC Name |
4-bromo-N-(2,4-dimethylphenyl)-3-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-4-21-16-10-13(6-7-14(16)17)22(19,20)18-15-8-5-11(2)9-12(15)3/h5-10,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVLWEMEQHXQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7499252.png)

![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(2-propan-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7499258.png)

![[2-[[3-ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499265.png)



![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499304.png)
![1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole](/img/structure/B7499308.png)
![5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7499316.png)
![2-methyl-N-[1-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499338.png)

![N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499351.png)